1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
The compound 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a structurally complex molecule featuring a piperidine scaffold linked to two distinct benzothiadiazole moieties. The 2,1,3-benzothiadiazole group is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which are critical in medicinal chemistry and materials science. The 3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione moiety introduces additional rigidity and polarity, which may influence solubility and biological activity.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-22-17-4-2-3-5-18(17)24(29(22,26)27)14-8-10-23(11-9-14)19(25)13-6-7-15-16(12-13)21-28-20-15/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECADQKKYCAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-aminothiophenol with sodium nitrite to form 2,1,3-benzothiadiazole . This intermediate is then subjected to further reactions, including acylation and cyclization, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The sulfonyl groups in ’s compounds improve solubility but may increase metabolic instability . However, the methyl group on the benzothiadiazole ring could introduce steric hindrance, reducing binding affinity in certain targets.
Research Findings and Limitations
While direct data on the target compound are absent in the provided evidence, extrapolations from structural analogs suggest:
- Synthetic Feasibility: Multi-step routes involving sulfonylation and cyclization are plausible but require optimization for benzothiadiazole stability.
- Biological Relevance: Benzothiadiazole derivatives often exhibit kinase or antimicrobial activity, but specific targets remain unverified.
- Limitations: Comparisons rely on indirect evidence; experimental validation is critical for confirming hypothesized properties.
Biological Activity
The compound 1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic molecule that incorporates a benzothiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Benzothiadiazole moiety: Known for its electron-deficient properties.
- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
- Dihydrobenzothiadiazole component: Enhances the compound's reactivity and biological activity.
The molecular formula is with a molecular weight of 392.44 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of key enzymes involved in various biochemical pathways. For instance, it has been shown to influence dopamine and serotonin receptors, which are critical in neurological functions.
- Protein Binding : Interaction studies indicate that the compound can effectively bind to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This binding affinity can lead to significant changes in enzyme kinetics or receptor signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Biological Activities
Research has documented various biological activities associated with this compound:
- Antiviral Properties : Compounds with similar structures have been reported to exhibit antiviral effects, particularly against HIV and other viral pathogens.
- Antipsychotic Effects : The modulation of neurotransmitter systems suggests potential use in treating psychiatric disorders.
- Antimicrobial Effects : The benzothiadiazole moiety is known for its antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the biological efficacy of benzothiadiazole derivatives:
- A study demonstrated that a related benzothiadiazole compound exhibited significant inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Another investigation revealed that derivatives of benzothiadiazole showed promising results in modulating serotonin receptors, indicating their potential use in treating depression and anxiety disorders .
Comparative Analysis
The following table summarizes some compounds structurally related to this compound and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contain piperazine rings; often show neuroactive properties | Antipsychotic and anxiolytic effects |
| Thiadiazole Derivatives | Feature thiadiazole rings; known for antimicrobial activity | Antimicrobial and anti-inflammatory |
| Pyrimidine Analogues | Share pyrimidine core; frequently used in cancer therapy | Antitumor activity via DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
